3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid
Overview
Description
“3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid” is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12O3/c1-7-10-5-8-3-2-4-9(8)6-11(10)16-12(7)13(14)15/h5-6H,2-4H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current literature.
Scientific Research Applications
Optical Resolution and Chiral Synthesis
Research by Yodo et al. (1988) explored the optical resolution and chiral synthesis of related compounds, such as methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate. Their work highlighted efficient methods for the resolution of carboxylic acid and chiral synthesis with high optical yield, which could be significant for the study and application of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid and its derivatives (Yodo, Matsushita, Ohsugi, & Harada, 1988).
Carboxylation and Furan Stability
Zawadzki et al. (2020) investigated the dissociative electron attachment to 2-furoic acid, a molecule consisting of a carboxylic group and a furan ring. Their study could provide insights into how carboxylation affects the stability of compounds like 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid, especially in the context of electron and proton transfer reactions (Zawadzki, Luxford, & Kočišek, 2020).
Oxidation and Reduction Studies
Cameron and Hildyard (1967) conducted a study on the oxidation and reduction of 5-hydroxy-2-methylnaphtho[1,2-b]furan. This research provides valuable information about the chemical behavior of furan derivatives under different conditions, which could be relevant to understanding the properties of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid (Cameron & Hildyard, 1967).
Synthesis of Anilines via Diels-Alder Reaction
Padwa et al. (1997) explored the Diels-Alder reaction of 5-amino-2-furancarboxylic acid methyl ester with various dienophiles. This method of preparing substituted anilines may offer a synthetic route relevant to compounds like 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid and its derivatives (Padwa, Dimitroff, Waterson, & Wu, 1997).
Advanced Synthesis Techniques and Applications
Several other studies have focused on advanced synthesis techniques and potential applications of furan derivatives, which can offer insights into the broader scope of research and application of 3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid. These include works by Wen et al. (2020) on bio-based furans, Reddy et al. (2002) on diarylfuran carboxylic acid esters, and Liao et al. (2005) on benzo[b]furan-3-carboxylic acids. Each of these studies contributes to the understanding of the synthesis, stability, and potential industrial applications of furan derivatives (Wen, Zhang, Zong, & Li, 2020), (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002), (Liao, Smith, Fathi, & Yang, 2005).
Safety And Hazards
properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-10-5-8-3-2-4-9(8)6-11(10)16-12(7)13(14)15/h5-6H,2-4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVVPLHXRBEWET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C3CCCC3=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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